molecular formula C12H11N3O B11890035 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 100548-62-7

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11890035
CAS No.: 100548-62-7
M. Wt: 213.23 g/mol
InChI Key: SUFDHAMNARJGAE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the reaction of 4-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline with various amines. For instance, the reaction with 3-dimethylaminopropylamine in dimethylformamide, in the presence of anhydrous potassium carbonate, yields 4-(3-dimethylaminopropylamino)-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline . Another method involves the cyclization of ethyl 3-(4-methoxyanilino)-1,5-dimethyl-1H-pyrazole-4-carboxylate using phosphorus oxychloride to obtain 4-chloro-6-methoxy-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The exact mechanism of action of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is not fully understood. studies suggest that the compound may exert its effects by inducing the formation of interferon in vivo, which plays a key role in antiviral activity . The molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its specific substitution pattern and the presence of the pyrazoloquinoline core.

Properties

CAS No.

100548-62-7

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14)

InChI Key

SUFDHAMNARJGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C3=CC=CC=C3NC2=NN1C

Origin of Product

United States

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